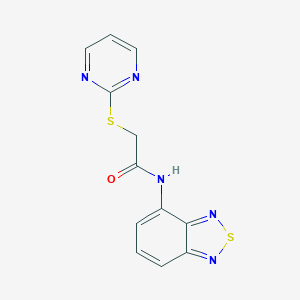
N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
作用机制
The mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide is not fully understood. However, it has been shown to interact with ROS and other reactive species, leading to the production of fluorescent signals. It has also been shown to induce cell death in cancer cells when activated by light in photodynamic therapy.
Biochemical and Physiological Effects
N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide has a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential cancer treatment. It has also been shown to have antioxidant properties, which could make it useful in the treatment of diseases associated with oxidative stress. In addition, it has been shown to be non-toxic to normal cells, making it a promising tool for research.
实验室实验的优点和局限性
The advantages of using N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide in lab experiments include its high yield in synthesis, its potential as a fluorescent probe for the detection of ROS, and its potential as a photosensitizer in photodynamic therapy. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
未来方向
For research on N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide include further studies on its mechanism of action, its potential as a cancer treatment, and its potential applications in the treatment of diseases associated with oxidative stress. In addition, further research is needed to explore its potential as a fluorescent probe for the detection of ROS and its potential as a photosensitizer in photodynamic therapy.
Conclusion
N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide is a valuable tool for scientific research due to its potential applications in a range of fields. Its synthesis method is straightforward, and it has been shown to have a range of biochemical and physiological effects. Further research is needed to fully understand its potential applications, but it has the potential to be a valuable tool in the fight against cancer and other diseases.
合成方法
The synthesis of N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide involves the reaction of 2-aminopyrimidine-4-thiol with 2-chloro-N-(2,1,3-benzothiadiazol-4-yl)acetamide in the presence of a base such as potassium carbonate. The reaction yields N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide as a white solid with a high yield.
科学研究应用
N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide has been used in a range of scientific research applications. It has been shown to have potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and have been implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide has also been studied for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a drug and kill cancer cells.
属性
产品名称 |
N-2,1,3-benzothiadiazol-4-yl-2-(pyrimidin-2-ylthio)acetamide |
|---|---|
分子式 |
C12H9N5OS2 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
N-(2,1,3-benzothiadiazol-4-yl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C12H9N5OS2/c18-10(7-19-12-13-5-2-6-14-12)15-8-3-1-4-9-11(8)17-20-16-9/h1-6H,7H2,(H,15,18) |
InChI 键 |
FSTPCHSICGFMDX-UHFFFAOYSA-N |
SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC=CC=N3 |
规范 SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269855.png)
![3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269860.png)
![6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269861.png)

![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)

![1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269870.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269872.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)
![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B269878.png)
![2-[2-[4-(2,2-dichlorocyclopropyl)phenyl]-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B269880.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269883.png)